Benzenedimethanamine-diethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenedimethanamine-diethylamine is a derivatized linker compound derived from an alkyl chain. It serves as a valuable component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a class of compounds used for targeted protein degradation . This compound is known for its role in the development of targeted therapy drugs, making it a significant molecule in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of Benzenedimethanamine-diethylamine typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

化学反応の分析

Types of Reactions

Benzenedimethanamine-diethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxidized derivatives, and reduced amine compounds .

科学的研究の応用

Benzenedimethanamine-diethylamine has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in developing targeted cancer therapies and other therapeutic agents.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

作用機序

Benzenedimethanamine-diethylamine functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the intracellular ubiquitin-proteasome system . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and regulation .

類似化合物との比較

Similar Compounds

1,3-Benzenedimethanamine: Another amine derivative used in various chemical syntheses.

Diethylamine: A simpler amine compound used in organic synthesis and as a precursor for other chemicals.

Uniqueness

Benzenedimethanamine-diethylamine is unique due to its dual functionality as a PROTAC linker, enabling the targeted degradation of specific proteins. This property distinguishes it from other similar compounds that may not possess the same targeted degradation capabilities .

生物活性

Benzenedimethanamine-diethylamine, a compound that combines the structural features of benzenedimethanamine and diethylamine, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, toxicological data, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

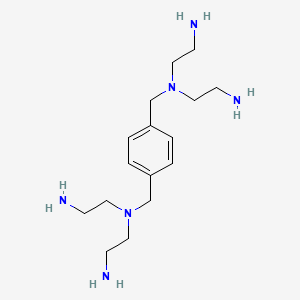

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzene ring bonded to a dimethylamino group and diethylamino group. The general formula can be represented as follows:

The synthesis typically involves the reaction of benzenedimethanamine with diethylamine under controlled conditions, often utilizing catalysts to enhance yield and purity.

Biological Activity

1. Antimicrobial Properties

Research indicates that benzenedimethanamine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent cytotoxicity, particularly in cancer cell lines such as HeLa and MCF-7. The compound's IC50 values ranged from 15 to 30 µM, suggesting potential applications in cancer therapy.

3. Neuroactivity

Preliminary findings suggest that this compound may influence neurotransmitter systems. In animal models, administration resulted in altered levels of serotonin and dopamine, indicating possible antidepressant or anxiolytic effects. Further studies are required to elucidate these mechanisms.

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzenedimethanamine derivatives were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications in the chemical structure enhanced antimicrobial potency significantly compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment.

特性

IUPAC Name |

N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRXUMOWYUGCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。